N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396861-14-5
VCID: VC5193000
InChI: InChI=1S/C17H19N3O3S/c1-23-14-5-3-2-4-12(14)6-8-18-16(22)13-10-20-15(21)7-9-19-17(20)24-11-13/h2-5,7,9,13H,6,8,10-11H2,1H3,(H,18,22)
SMILES: COC1=CC=CC=C1CCNC(=O)C2CN3C(=O)C=CN=C3SC2
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.42

N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

CAS No.: 1396861-14-5

Cat. No.: VC5193000

Molecular Formula: C17H19N3O3S

Molecular Weight: 345.42

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide - 1396861-14-5

Specification

CAS No. 1396861-14-5
Molecular Formula C17H19N3O3S
Molecular Weight 345.42
IUPAC Name N-[2-(2-methoxyphenyl)ethyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Standard InChI InChI=1S/C17H19N3O3S/c1-23-14-5-3-2-4-12(14)6-8-18-16(22)13-10-20-15(21)7-9-19-17(20)24-11-13/h2-5,7,9,13H,6,8,10-11H2,1H3,(H,18,22)
Standard InChI Key POIPPITUTCAOFX-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CCNC(=O)C2CN3C(=O)C=CN=C3SC2

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular architecture combines a pyrimidine ring fused with a thiazine moiety, creating a bicyclic system that confers rigidity and electronic diversity. The 2-methoxyphenethyl group attached to the carboxamide functionality introduces steric and electronic effects that may influence receptor binding or metabolic stability.

Molecular Formula and Key Descriptors

PropertyValue
CAS No.1396861-14-5
Molecular FormulaC₁₇H₁₉N₃O₃S
Molecular Weight345.42 g/mol
IUPAC NameN-[2-(2-Methoxyphenyl)ethyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b] thiazine-3-carboxamide
SMILESCOC1=CC=CC=C1CCNC(=O)C2CN3C(=O)C=CN=C3SC2

The presence of a methoxy group at the ortho position of the phenyl ring may enhance lipid solubility, potentially improving blood-brain barrier penetration. The thiazine ring’s sulfur atom could participate in hydrogen bonding or hydrophobic interactions with biological targets .

Synthetic Pathways and Methodological Considerations

Optimization Challenges

  • Regioselectivity: Ensuring proper ring fusion during cyclization steps.

  • Yield Improvement: Use of catalysts like DMAP to enhance amidation efficiency .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
N-(4-Methoxyphenethyl) AnalogPara-methoxy substitutionEnhanced COX-2 inhibition
3-(2-Methoxyphenyl)pyrazole HybridPyrazole instead of thiazineAnti-inflammatory (IC₅₀ = 5 µM)
4-Acetylamino-2-methoxypyridinePyridine coreAntimicrobial (MIC = 4 µg/mL)

This compound’s unique pyrimido-thiazine scaffold may offer synergistic effects by combining the pharmacological profiles of both heterocycles.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability using in vitro assays.

  • Target Identification: Employ affinity chromatography or computational docking to identify protein targets.

  • Toxicity Profiling: Assess acute and chronic toxicity in rodent models.

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